molecular formula C13H14N2 B15337068 7-(3-Azetidinyl)-2-methylquinoline

7-(3-Azetidinyl)-2-methylquinoline

Cat. No.: B15337068
M. Wt: 198.26 g/mol
InChI Key: GETNXABQSQXBTF-UHFFFAOYSA-N
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Description

7-(3-Azetidinyl)-2-methylquinoline is a quinoline derivative with a unique structure featuring an azetidine ring at the 3-position Quinolines are a class of heterocyclic aromatic organic compounds with diverse applications in chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Azetidinyl)-2-methylquinoline typically involves the following steps:

  • Formation of the Quinoline Core: : The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

  • Introduction of the Azetidine Ring: : The azetidine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the quinoline ring is replaced by the azetidine moiety.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 7-(3-Azetidinyl)-2-methylquinoline can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromyl chloride to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can be carried out to replace functional groups on the quinoline ring.

Common Reagents and Conditions:
  • Oxidation: : Potassium permanganate, chromyl chloride, and hydrogen peroxide.

  • Reduction: : Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

  • Substitution: : Halogenating agents like thionyl chloride, and nucleophiles such as ammonia or amines.

Major Products Formed:
  • Oxidation: : Quinoline-2,3-dione derivatives.

  • Reduction: : Reduced quinoline derivatives with hydroxyl or amino groups.

  • Substitution: : Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

7-(3-Azetidinyl)-2-methylquinoline has several scientific research applications, including:

  • Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, such as infections and cancer.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7-(3-Azetidinyl)-2-methylquinoline exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

7-(3-Azetidinyl)-2-methylquinoline can be compared with other quinoline derivatives, such as:

  • Quinoline: : The parent compound with a simpler structure.

  • Chloroquine: : A well-known antimalarial drug.

  • Ciprofloxacin: : A widely used antibiotic in the quinolone class.

Each of these compounds has unique structural features and applications, highlighting the diversity and versatility of quinoline derivatives.

List of Similar Compounds

  • Quinoline

  • Chloroquine

  • Ciprofloxacin

  • 7-Azaindole

  • 2-Methylquinoline

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

7-(azetidin-3-yl)-2-methylquinoline

InChI

InChI=1S/C13H14N2/c1-9-2-3-10-4-5-11(6-13(10)15-9)12-7-14-8-12/h2-6,12,14H,7-8H2,1H3

InChI Key

GETNXABQSQXBTF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2)C3CNC3

Origin of Product

United States

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